N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.57. The purity is usually 95%.
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Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Imidazole-containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Biological Activity
N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The structure includes an acetamidophenyl moiety linked to a thiazole derivative through a thioether bond, which is crucial for its biological activity.
Synthesis
Recent studies have developed efficient synthetic routes for this compound, often involving multi-step reactions that combine various functional groups. The synthesis typically includes:
- Formation of the thiazole ring.
- Introduction of the indole moiety.
- Coupling reactions to attach the acetamidophenyl group.
These synthetic strategies are essential for producing derivatives with enhanced biological properties.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer) : IC₅₀ values indicating effective cytotoxicity.
- MCF-7 (breast cancer) : Demonstrated potent antiproliferative effects.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses and caspase activity assays .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
HeLa | 0.52 | Apoptosis induction |
MCF-7 | 0.34 | G2/M phase arrest |
HT-29 | 0.86 | Tubulin polymerization inhibition |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer progression, particularly caspases. Studies indicate that modifications to its structure can enhance its potency as a caspase inhibitor, which is critical in programmed cell death pathways .
The biological activity of this compound is attributed to several mechanisms:
- Caspase Activation : Inhibition of caspase activity leads to reduced cell survival in cancer cells.
- Cell Cycle Arrest : The compound causes accumulation of cells in the G2/M phase, preventing mitosis.
- Induction of Apoptosis : Increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins have been observed following treatment with this compound.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on HeLa Cells : Showed a dose-dependent response with significant apoptosis observed at higher concentrations.
- MCF-7 Cell Line Analysis : Indicated that treatment led to increased levels of cleaved PARP, a marker for apoptosis.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-15(28)24-17-6-4-7-18(11-17)25-21(29)14-32-23-26-19(13-31-23)12-22(30)27-10-9-16-5-2-3-8-20(16)27/h2-8,11,13H,9-10,12,14H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBXEVXNJWCPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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